Angular [4,3-f] versus Linear [4,5-b] Annulation: Physicochemical Identity with Distinct Spatial Topology
The target compound [1,2]Oxazolo[4,3-F]quinoxaline and its positional isomer oxazolo[4,5-b]quinoxaline (CAS 14094-93-0) share identical molecular formula, computed LogP (1.77), and polar surface area (51.81 Ų), yet differ fundamentally in the angular versus linear topology of the oxazole-quinoxaline ring fusion . This topological distinction reorients the isoxazole oxygen atom's position relative to the quinoxaline nitrogen atoms, which can alter hydrogen-bond acceptor geometry in target binding pockets. Unlike the linear [4,5-b] isomer—which has been employed as a core scaffold for steroidal antibacterial conjugates demonstrating superior activity to amoxicillin by disk diffusion and MIC assays [1]—the angular [4,3-f] scaffold presents a sterically differentiated pharmacophore that may confer selectivity advantages against kinase targets where the ATP-binding pocket geometry favors angular heterocycles, as inferred from the broader azolo-quinoxaline SAR landscape [2].
| Evidence Dimension | Molecular topology and computed physicochemical properties |
|---|---|
| Target Compound Data | Angular [4,3-f] fusion; LogP = 1.77, PSA = 51.81 Ų, MW = 171.16 |
| Comparator Or Baseline | Oxazolo[4,5-b]quinoxaline (linear fusion); LogP = 1.77, PSA = 51.81 Ų, MW = 171.16 |
| Quantified Difference | Identical computed LogP and PSA; differentiated solely by angular vs. linear fusion topology |
| Conditions | Computed physicochemical properties from Chemsrc database; biological activity context from steroidal oxazolo[4,5-b]quinoxaline antibacterial disk diffusion and MIC assays |
Why This Matters
For procurement decisions, selecting the angular [4,3-f] isomer over the linear [4,5-b] isomer enables exploration of a distinct region of chemical space with identical drug-likeness parameters, which is critical when SAR campaigns require systematic topological diversification without altering physicochemical properties.
- [1] Khan SA, Asiri AM. Synthesis of novel steroidal oxazolo quinoxaline as antibacterial agents. Arabian Journal of Chemistry, 2011, 4(3): 349-354. DOI: 10.1016/j.arabjc.2010.06.047. View Source
- [2] Patinote C, Cirnat N, Bonnet PA, Deleuze-Masquéfa C. Fused Azolo-Quinoxalines: Candidates for Medicinal Chemistry. A Review of their Biological Applications. Current Medicinal Chemistry, 2021, 28(4): 712-749. DOI: 10.2174/0929867327666200206114936. View Source
